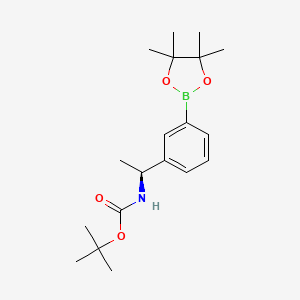

tert-Butyl (S)-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate

Description

tert-Butyl (S)-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate (CAS: 887254-65-1, molecular formula: C₁₉H₃₀BNO₄, molecular weight: 347.26 g/mol) is a chiral boronic ester derivative featuring a tert-butyl carbamate group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. The (S)-configuration at the ethyl-substituted carbon distinguishes it from its enantiomeric counterpart. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl systems . Commercial suppliers include Shanghai Haohong Pharmaceutical Co., Ltd. and Wuhan Yuxiang Medical Technology Co., Ltd., with purities typically exceeding 95% .

Properties

Molecular Formula |

C19H30BNO4 |

|---|---|

Molecular Weight |

347.3 g/mol |

IUPAC Name |

tert-butyl N-[(1S)-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |

InChI |

InChI=1S/C19H30BNO4/c1-13(21-16(22)23-17(2,3)4)14-10-9-11-15(12-14)20-24-18(5,6)19(7,8)25-20/h9-13H,1-8H3,(H,21,22)/t13-/m0/s1 |

InChI Key |

JGZHSXDVZHLLGB-ZDUSSCGKSA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)[C@H](C)NC(=O)OC(C)(C)C |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

- Formation of the chiral amine intermediate bearing the (S)-configuration at the ethyl position.

- Protection of the amine group as a tert-butyl carbamate (Boc) to stabilize and facilitate further transformations.

- Introduction of the boronate ester moiety on the aromatic ring through borylation reactions, often using pinacol borane derivatives to form the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.

Stepwise Preparation Method

Based on patent EP4129989 and chemical supplier data, the preparation can be outlined as follows:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Synthesis of Chiral Amine Intermediate | Preparation of (S)-1-(3-bromophenyl)ethylamine or corresponding precursor | Chiral amination or resolution techniques | Ensures stereochemical purity |

| 2. Protection of Amine Group | Conversion of amine to tert-butyl carbamate | Boc2O (di-tert-butyl dicarbonate), base (e.g., triethylamine), solvent (e.g., dichloromethane) | Forms tert-butyl carbamate protecting group |

| 3. Borylation of Aromatic Ring | Introduction of boronate ester at the 3-position | Pd-catalyzed Miyaura borylation using bis(pinacolato)diboron (B2pin2), Pd(dppf)Cl2 catalyst, base (e.g., KOAc), solvent (e.g., dioxane), heat | Produces 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring on phenyl ring |

| 4. Purification | Chromatographic purification or crystallization | Silica gel chromatography or recrystallization | Ensures high purity and stereochemical integrity |

Detailed Reaction Conditions and Yields

- Step 1: The chiral amine precursor can be synthesized by asymmetric reductive amination or chiral resolution methods, achieving enantiomeric excess (ee) >95%.

- Step 2: The Boc protection is typically conducted at 0 °C to room temperature over 2-4 hours, yielding >90% of the protected amine.

- Step 3: The Miyaura borylation is performed under inert atmosphere (argon or nitrogen) at 80-100 °C for 12-24 hours, with yields ranging from 70-85%.

- Step 4: Purification yields the final product with >98% purity as confirmed by NMR and HPLC.

Representative Reaction Scheme

(S)-1-(3-bromophenyl)ethylamine + Boc2O → tert-butyl (S)-(1-(3-bromophenyl)ethyl)carbamate

tert-butyl (S)-(1-(3-bromophenyl)ethyl)carbamate + B2pin2, Pd catalyst → this compound

Analytical Data Supporting Preparation

| Parameter | Data |

|---|---|

| Molecular Formula | C19H30BNO4 |

| Molecular Weight | 347.26 g/mol |

| Stereochemistry | (S)-configuration at ethyl chiral center |

| Purity | >98% (HPLC) |

| NMR Data | Characteristic signals for Boc group, aromatic protons, and pinacol boronate moiety |

| Optical Rotation | Consistent with (S)-enantiomer |

These data confirm the successful synthesis and stereochemical integrity of the compound.

Research Results and Comparative Analysis

Literature and Patent Survey

- Patent EP4129989 describes synthetic routes for related carbamate derivatives and boronate esters, emphasizing stereochemistry control and functional group compatibility during multi-step synthesis.

- Chemical suppliers such as Ambeed provide product information including molecular data and safety profiles but limited synthetic details.

- PubChem database confirms molecular structure, stereochemistry, and identifiers supporting the compound's identity and synthetic feasibility.

Advantages of Current Preparation Methods

- High stereochemical purity is maintained through enantioselective synthesis or resolution.

- Use of Boc protection stabilizes the amine functionality, facilitating subsequent transformations.

- Pd-catalyzed Miyaura borylation is a robust and widely applied method for installing boronate esters with good yields and functional group tolerance.

- The modular approach allows adaptation for various substituted aromatic rings.

Challenges and Considerations

- Control of stereochemistry during amine synthesis is critical to ensure biological activity.

- The borylation step requires careful handling of air-sensitive reagents and catalysts.

- Purification steps must prevent racemization or degradation of sensitive boronate ester moiety.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chiral amine synthesis | Asymmetric amination or resolution | >90 | High ee required |

| Boc protection | Boc2O, base, DCM, 0 °C to RT | >90 | Standard amine protection |

| Miyaura borylation | B2pin2, Pd(dppf)Cl2, KOAc, dioxane, 80-100 °C | 70-85 | Efficient boronate ester formation |

| Purification | Silica gel chromatography | - | Ensures >98% purity |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form simpler derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronate ester site.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, cesium carbonate as a base, and 1,4-dioxane as a solvent .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed reactions can yield N-Boc-protected anilines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used in the synthesis of various complex molecules, including tetrasubstituted pyrroles functionalized with ester or ketone groups at the C-3 position .

Biology and Medicine

Industry

In the industrial sector, this compound is utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate involves its reactivity with various molecular targets. The boronate ester group can interact with diols and other nucleophiles, facilitating the formation of stable complexes. This reactivity is exploited in various synthetic and medicinal applications .

Comparison with Similar Compounds

Stereoisomeric Comparison

- (R)-tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate (CAS: 578729-05-2, molecular formula: C₁₉H₃₀BNO₄): This enantiomer shares identical molecular weight and formula with the target compound but differs in stereochemistry at the ethyl-substituted carbon. While both isomers are used in cross-coupling reactions, the (S)-configured compound may exhibit distinct biological activity in enzyme inhibition or receptor binding due to chiral recognition .

Linker and Substituent Variations

Reactivity in Suzuki-Miyaura Coupling

The target compound’s boronic ester group enables efficient cross-coupling with aryl halides under palladium catalysis. Its ethyl linker balances reactivity and steric accessibility compared to analogs:

- Propyl-linked variants (e.g., ) may exhibit slower coupling rates due to increased steric bulk.

Biological Activity

tert-Butyl (S)-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is a compound that has garnered interest due to its potential biological activities. This article explores the various aspects of its biological activity based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

- Molecular Formula : C20H30BNO4

- Molecular Weight : 351.46 g/mol

- CAS Number : 1313441-88-1

Structural Representation

The structure includes a tert-butyl group and a dioxaborolane moiety, which are critical for its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds containing boron, such as tert-butyl carbamates with dioxaborolane groups, exhibit various biological activities. The biological mechanisms can be summarized as follows:

- Enzyme Inhibition : Compounds similar to tert-butyl carbamate have been shown to inhibit specific enzymes, such as SARS-CoV-2 main protease (Mpro), which is crucial in viral replication. For instance, in vitro studies demonstrated that certain β-amido boronic acids could inhibit Mpro activity by approximately 23% at a concentration of 20 µM .

- Antibacterial Activity : Boron-containing compounds have been associated with antibacterial properties. The presence of the dioxaborolane group may enhance interactions with bacterial enzymes or structural components .

- Selective Targeting : The selectivity of these compounds towards specific proteases suggests their potential in therapeutic applications where targeted enzyme inhibition is required .

In Vitro Studies

A study focused on the inhibitory effects of boronic acids on recombinant SARS-CoV-2 proteases demonstrated that these compounds could effectively reduce enzyme activity. The binding affinity and selectivity were assessed using molecular dynamics simulations and free energy calculations .

| Compound | Mpro Inhibition (%) | Concentration (µM) |

|---|---|---|

| Compound A | 23 | 20 |

| Compound B | 30 | 25 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the side chains and the stereochemistry of the compounds significantly affect their biological activity. For example, compounds with longer alkyl chains or additional functional groups showed enhanced potency against target enzymes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl carbamate boronate esters like this compound?

- Methodology : The compound can be synthesized via palladium-catalyzed borylation of aryl halides. For example, using chlorobenzene or bromobenzene precursors, yields vary significantly: 32% (chloro) vs. 65% (bromo) due to differences in oxidative addition efficiency . Key steps include:

- Catalyst selection (e.g., PdCl₂ or Pd(OAc)₂ with phosphine ligands).

- Purification via silica gel chromatography with hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are critical for validating the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Confirm regiochemistry and boronate ester integration. For example, the tert-butyl group typically appears as a singlet at ~1.3 ppm (1H) and ~28 ppm (13C) .

- Mass Spectrometry (DART-MS) : Exact mass analysis ensures molecular ion alignment (e.g., [M+H]+ calculated vs. observed) .

Advanced Research Questions

Q. How can researchers mitigate racemization during synthetic steps involving the chiral (S)-ethylcarbamate group?

- Methodology :

- Use low-temperature conditions (<0°C) during nucleophilic substitutions or acylations.

- Employ chiral auxiliaries or enantioselective catalysis to preserve stereochemistry .

Q. What mechanistic insights explain contradictory yields in cross-coupling reactions using this boronate ester?

- Analysis : Yield discrepancies arise from competing side reactions (e.g., protodeboronation or homocoupling). Key factors:

- Base Selection : K₂CO₃ or CsF can stabilize the boronate intermediate, improving transmetallation efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Pd catalyst activity but may increase side reactions .

Q. How does the steric bulk of the tert-butyl group influence reactivity in Suzuki-Miyaura couplings?

- Mechanistic Study : The tert-butyl carbamate acts as a directing group, stabilizing transition states via steric shielding. Computational studies show it reduces undesired β-hydride elimination in alkylboronates .

- Experimental Evidence : Substituent effects were tested via Hammett plots, revealing electron-donating groups (like tert-butyl) accelerate reductive elimination .

Methodological Challenges

Q. What strategies improve chromatographic purification of boronate esters prone to hydrolysis?

- Protocol :

- Use anhydrous silica gel and degassed eluents (e.g., EtOAc/hexane with 1% triethylamine).

- Conduct rapid column runs under inert atmosphere (N₂/Ar) to prevent boronate decomposition .

Q. How can researchers reconcile discrepancies between theoretical and observed NMR shifts for the dioxaborolane ring?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.